1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone
Description
Properties
IUPAC Name |
3-acetyl-2-(trifluoromethyl)-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-4(13)6-5(14)2-3-12-7(6)8(9,10)11/h2-3H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVYIANWVKDPOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC=CC1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone can be achieved through several routes. One common method involves the reaction of 4-hydroxy-2-(trifluoromethyl)pyridine with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve more scalable processes, including continuous flow synthesis, which allows for better control over reaction conditions and yields.
Chemical Reactions Analysis
1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or lithium diisopropylamide.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-yl]-ethanone has been studied for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group may enhance biological activity by influencing metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibacterial agent.
Environmental Science
The compound has implications in environmental studies, particularly concerning its behavior as a contaminant and its interactions with pollutants:
- Adsorption Studies : Investigations into the adsorption characteristics of this compound on various adsorbents have been conducted to understand its mobility in aquatic environments. These studies are crucial for assessing its environmental impact and degradation pathways.
Materials Science
In materials science, this compound is explored for its potential use in developing new materials with specific properties:
- Fluorinated Polymers : The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for high-performance applications.
Case Study 1: Anticancer Potential
A study published in a peer-reviewed journal highlighted the cytotoxic effects of related pyridine compounds on human cancer cell lines. The results indicated that modifications similar to those found in this compound could lead to significant reductions in cell viability, suggesting a pathway for future drug development focused on targeting cancer cells specifically.
Case Study 2: Environmental Impact Assessment
Research conducted on the adsorption behavior of this compound revealed that it can be effectively removed from aqueous solutions using activated carbon as an adsorbent. The findings emphasize the importance of understanding how such compounds interact with environmental matrices to mitigate their impact on ecosystems.
Mechanism of Action
The mechanism of action of 1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 220227-53-2
- Molecular Formula : C₉H₇F₃O₂
- Molecular Weight : 204.15 g/mol
- Synonyms: 4'-Hydroxy-2'-(trifluoromethyl)acetophenone, 1-[4-hydroxy-2-(trifluoromethyl)phenyl]ethanone .
Structural Features: This compound features a pyridine ring substituted with a hydroxy group at position 4, a trifluoromethyl (-CF₃) group at position 2, and an acetyl (-COCH₃) group at position 2.
Applications :
Primarily used as a pharmaceutical intermediate, it is relevant in medicinal chemistry for synthesizing bioactive molecules targeting enzymes or receptors .
Structural and Functional Analogues
The following table compares key pyridine and benzene derivatives with related substituents:
Key Comparative Insights
Substituent Position Effects: The hydroxy group at position 4 in the target compound enhances hydrogen bonding compared to analogues like 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone, which lacks polar substituents. This may improve solubility and binding affinity in biological systems .
Electronic Effects: The CF₃ group in all analogues induces electron withdrawal, stabilizing negative charges and altering reaction pathways. For example, 1-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone combines electron-withdrawing Cl and CF₃, making it highly reactive in substitution reactions .
Pharmacological Relevance: Pyridine derivatives like UDO and UDD () inhibit CYP51 enzymes in Trypanosoma cruzi, suggesting that the target compound’s trifluoromethyl and acetyl groups could confer similar bioactivity if tested . 1-(3-Hydroxypyridin-2-yl)ethanone (CAS 13210-29-2) is structurally simpler but lacks the trifluoromethyl group, likely reducing its metabolic stability .
Synthetic Accessibility: The target compound’s synthesis may parallel methods for 1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone, which uses acetyl chloride and phenol derivatives under high-pressure conditions (88% yield) . Cross-coupling reactions (e.g., Suzuki-Miyaura) are viable for introducing substituents, as seen in for spiro-fused pyridines .
Physical and Spectral Data
- Melting Points: While specific data for the target compound is unavailable, analogues like 1-(8-(4-ethylphenyl)-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone (CAS 3l) melt at 169–172°C, indicating that substituent bulkiness raises melting points .
- Spectroscopy: IR and ¹H NMR data for related hydroxyacetophenones (e.g., CAS 149105-11-3) show characteristic peaks for -OH (~3200 cm⁻¹) and carbonyl (~1700 cm⁻¹) groups .
Commercial and Industrial Relevance
Biological Activity
1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone, also known as 3-acetyl-2-(trifluoromethyl)-1H-pyridin-4-one, is a pyridine derivative notable for its biological activity and potential applications in medicinal chemistry. The trifluoromethyl group enhances the compound's lipophilicity and biological interactions, making it an attractive candidate for drug development and other scientific research.
- Molecular Formula : C₈H₆F₃NO₂
- Molecular Weight : 205.13 g/mol
- CAS Number : 186338-96-5
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, antiviral, and potential anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, related pyridine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, demonstrating their potency compared to established antibiotics like ciprofloxacin (MIC = 2 μg/mL) .
Antiviral Properties
The compound's structure suggests potential antiviral activity, particularly against viruses that exploit host cell mechanisms similar to those targeted by pyridine derivatives. Studies have indicated that modifications in the pyridine structure can enhance selectivity and efficacy against viral targets .
Anticancer Potential
Preliminary studies have highlighted the compound's potential as an anticancer agent. Various analogs have been synthesized and tested for antiproliferative activity against cancer cell lines. For example, modifications leading to increased hydrophobicity have been correlated with enhanced activity against specific cancer types .
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated that compounds with a trifluoromethyl group exhibited superior antibacterial activity compared to their non-fluorinated counterparts. The study concluded that the trifluoromethyl moiety plays a crucial role in enhancing the interaction with bacterial membranes .
Study 2: Anticancer Activity
In another study focusing on the synthesis of pyridine derivatives for anticancer applications, researchers synthesized multiple analogs of this compound. These analogs were tested on various cancer cell lines, revealing that certain modifications significantly increased their antiproliferative effects. Notably, one derivative showed a reduction in cell viability by over 50% at low concentrations .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Antiviral | 3.12 - 12.5 |
| 2-Fluoro-3-[2-(S)-2-azetidinylmethoxy]pyridine | Structure | Nicotinic ligand | N/A |
| Bicyclopyrone | Structure | Herbicide | N/A |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[4-hydroxy-2-(trifluoromethyl)pyridin-3-yl]-ethanone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves functionalization of pyridine precursors. For example, trifluoroacetyl derivatives are introduced via Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst. Alternatively, chlorination of 4-acetylpyridine with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can precede hydroxylation steps . Key factors include solvent choice (e.g., dichloromethane for acylation) and temperature control (reflux at 80–100°C for chlorination). Yields are optimized by maintaining anhydrous conditions and using inert atmospheres to prevent hydrolysis of intermediates .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the trifluoromethyl group and hydroxyl positioning. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₈H₆F₃NO₂). X-ray crystallography, refined using programs like SHELXL , provides precise bond angles and torsional strain data. For purity assessment, reverse-phase HPLC with UV detection at 254 nm is recommended .
Q. What are the key physicochemical properties influencing reactivity?
- Methodological Answer : The hydroxyl group at the 4-position enhances hydrogen-bonding potential, while the electron-withdrawing trifluoromethyl group at the 2-position increases electrophilicity. These features make the compound prone to nucleophilic aromatic substitution (e.g., at the pyridine C-5 position) and oxidation reactions. LogP values (calculated ~1.2) suggest moderate lipophilicity, critical for bioavailability studies .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what assays are used to study its inhibitory effects?
- Methodological Answer : The compound has been studied as a kinase inhibitor due to its structural similarity to pyrazolo[3,4-b]pyridine derivatives. Enzymatic assays (e.g., ADP-Glo™ Kinase Assay) measure IC₅₀ values against targets like tubulin or EGFR. Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) predict binding modes, validated by surface plasmon resonance (SPR) for affinity measurements .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Methodological Answer : The trifluoromethyl group introduces disorder in crystal lattices, complicating refinement. SHELXL is used with restraints (e.g., DFIX for C-F bonds) and anisotropic displacement parameters. Twinning, common in pyridine derivatives, is resolved using the TWIN/BASF commands in SHELX. High-resolution data (d-spacing < 0.8 Å) are prioritized to resolve fluorine positions .
Q. How do structural modifications (e.g., substituent variation) affect bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare derivatives (Table 1). For example:
| Derivative | LogP | IC₅₀ (EGFR, nM) | Notes |
|---|---|---|---|
| Parent compound | 1.2 | 45 | Baseline |
| 3-Nitro substitution | 0.9 | 120 | Reduced potency |
| 5-Methoxy substitution | 1.5 | 28 | Enhanced hydrophobic binding |
| Data show that electron-donating groups at C-5 improve kinase inhibition, while nitro groups reduce cellular permeability . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
